molecular formula C20H18N4O4S2 B6553594 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-butyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040672-30-7

2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-butyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No. B6553594
CAS RN: 1040672-30-7
M. Wt: 442.5 g/mol
InChI Key: WWVQGOQIADVCRF-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components including a benzodioxole, an oxadiazole, a sulfanyl group, a butyl group, and a thieno[3,2-d]pyrimidin-4-one . Benzodioxoles are organic compounds containing a benzene ring fused to either isomers of dioxole . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . The thieno[3,2-d]pyrimidin-4-one component is a heterocyclic compound containing a thiophene and a pyrimidinone .


Molecular Structure Analysis

The molecular structure analysis of this compound would involve determining the arrangement of the atoms and the chemical bonds between them. This could be done using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would include its molecular weight, melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .

Mechanism of Action

Target of Action

The primary target of this compound is Glycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a serine/threonine protein kinase that plays a key role in numerous cellular processes, including cell differentiation, proliferation, and apoptosis.

Mode of Action

It is known to interact with gsk-3β . The interaction with this kinase could lead to changes in the phosphorylation status of various downstream targets, potentially altering their activity and resulting in various cellular effects.

Biochemical Pathways

This includes the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation .

Result of Action

Compounds targeting gsk-3β have been associated with effects on cell proliferation and apoptosis

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its potential applications, such as its use as a drug or a chemical intermediate. It could also involve studying its physical and chemical properties in more detail .

properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-butylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S2/c1-2-3-7-24-19(25)17-13(6-8-29-17)21-20(24)30-10-16-22-18(23-28-16)12-4-5-14-15(9-12)27-11-26-14/h4-6,8-9H,2-3,7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVQGOQIADVCRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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